molecular formula C6H12ClNO4 B6186798 rac-(2R,5R)-5-(aminomethyl)-1,4-dioxane-2-carboxylic acid hydrochloride CAS No. 2639371-09-6

rac-(2R,5R)-5-(aminomethyl)-1,4-dioxane-2-carboxylic acid hydrochloride

Cat. No.: B6186798
CAS No.: 2639371-09-6
M. Wt: 197.6
Attention: For research use only. Not for human or veterinary use.
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Description

rac-(2R,5R)-5-(aminomethyl)-1,4-dioxane-2-carboxylic acid hydrochloride is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique dioxane ring structure, which imparts specific chemical properties and reactivity patterns.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,5R)-5-(aminomethyl)-1,4-dioxane-2-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Dioxane Ring: The dioxane ring can be synthesized through a cyclization reaction involving appropriate diol and diacid precursors under acidic or basic conditions.

    Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated dioxane derivative.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving carbon dioxide or carboxylating agents.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as flow chemistry and continuous processing may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,5R)-5-(aminomethyl)-1,4-dioxane-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Nucleophilic substitution reactions can replace the aminomethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

rac-(2R,5R)-5-(aminomethyl)-1,4-dioxane-2-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(2R,5R)-5-(aminomethyl)-1,4-dioxane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the dioxane ring provides structural stability and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • rac-(2R,5R)-5-(aminomethyl)-1,4-dioxane-2-carboxylic acid
  • rac-(2R,5R)-5-(aminomethyl)-1,4-dioxane-2-carboxylic acid methyl ester
  • rac-(2R,5R)-5-(aminomethyl)-1,4-dioxane-2-carboxylic acid ethyl ester

Uniqueness

rac-(2R,5R)-5-(aminomethyl)-1,4-dioxane-2-carboxylic acid hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its free acid or ester counterparts. This property makes it particularly useful in aqueous environments and biological systems.

Properties

CAS No.

2639371-09-6

Molecular Formula

C6H12ClNO4

Molecular Weight

197.6

Purity

95

Origin of Product

United States

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